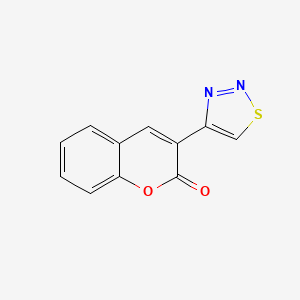3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one
CAS No.: 215811-73-7
Cat. No.: VC5047425
Molecular Formula: C11H6N2O2S
Molecular Weight: 230.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 215811-73-7 |
|---|---|
| Molecular Formula | C11H6N2O2S |
| Molecular Weight | 230.24 |
| IUPAC Name | 3-(thiadiazol-4-yl)chromen-2-one |
| Standard InChI | InChI=1S/C11H6N2O2S/c14-11-8(9-6-16-13-12-9)5-7-3-1-2-4-10(7)15-11/h1-6H |
| Standard InChI Key | KKPLQMFYEOTBEP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSN=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one features a coumarin nucleus (2H-chromen-2-one) substituted at the 3-position with a 1,2,3-thiadiazole ring. The coumarin system consists of a benzopyrone framework, while the thiadiazole moiety introduces sulfur and nitrogen heteroatoms, enhancing electronic diversity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆N₂O₂S | |
| Molecular Weight | 230.24 g/mol | |
| IUPAC Name | 3-(thiadiazol-4-yl)chromen-2-one | |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSN=N3 | |
| Crystallographic Data | Monoclinic, P2₁/c |
X-ray crystallography of related compounds, such as 2-oxo-2H-chromen-4-yl acetate, reveals a planar coumarin core with substituents influencing packing interactions . While direct crystallographic data for 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one is limited, analog studies suggest similar planarity, facilitating π-π stacking and hydrogen bonding in biological systems .
Synthesis and Derivative Development
Core Synthesis Strategies
The compound is typically synthesized via cyclocondensation reactions. A common route involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate to form 2-oxo-2H-chromene-3-carbohydrazide, followed by treatment with aryl isothiocyanates to yield thiosemicarbazide intermediates . Subsequent cyclization using polyphosphoric acid or aqueous sodium hydroxide generates the thiadiazole or triazole derivatives, respectively .
Example Synthesis Pathway
-
Step 1: Condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate to form carbohydrazide .
-
Step 2: Reaction with substituted phenyl isothiocyanates to produce thiosemicarbazides .
-
Step 3: Cyclization via polyphosphoric acid to form 1,3,4-thiadiazole derivatives .
Key Derivatives and Modifications
Derivatives are modified by varying substituents on the aryl group, impacting biological activity. Notable examples include:
| Derivative | Substituent (R) | Biological Activity |
|---|---|---|
| 3a | o-Cl | AChE inhibition (IC₅₀ = 1.2 µM) |
| 3b | m-Cl | BChE inhibition (IC₅₀ = 0.8 µM) |
| 4e | o-OCH₃ | Dual AChE/BChE inhibition |
| 5g | p-CH₃ | Antimicrobial activity |
Data adapted from ; IC₅₀ values relative to neostigmine (IC₅₀ = 0.05 µM for AChE).
Pharmacological Activities
Cholinesterase Inhibition for Alzheimer’s Disease
The compound and its derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease (AD) therapy. Derivatives with meta-substituted electron-withdrawing groups (e.g., –Cl) show enhanced activity:
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (BChE/AChE) |
|---|---|---|---|
| 3b | 2.1 | 0.8 | 0.38 |
| 4e | 1.8 | 1.5 | 0.83 |
| Donepezil | 0.03 | 4.5 | 150 |
Derivative 3b demonstrates 2.6-fold greater BChE inhibition than donepezil, suggesting utility in late-stage AD .
Antimicrobial and Anticancer Properties
The thiadiazole moiety enhances antimicrobial efficacy by disrupting microbial cell membranes. Derivatives with methyl (–CH₃) and methoxy (–OCH₃) groups exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). Anticancer activity is linked to apoptosis induction via caspase-3 activation, with IC₅₀ values of 12–18 µM reported in breast cancer cell lines.
Applications in Materials Science
Beyond pharmacology, the compound’s rigid, conjugated structure makes it suitable for optoelectronic materials. Theoretical studies predict a bandgap of 3.2 eV, enabling potential use in organic semiconductors. Functionalization with electron-donating groups (e.g., –NH₂) could further tune electronic properties for photovoltaic applications.
Molecular Docking and Structure-Activity Relationships
Docking studies reveal that the thiadiazole ring interacts with AChE’s peripheral anionic site (PAS), while the coumarin moiety binds the catalytic anionic site (CAS) . Meta-substituted derivatives achieve optimal orientation, explaining their superior activity. Key interactions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume